2-[3-ETHYL-2-METHYL-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(4H)-YL]ETHYL CYANIDE
Overview
Description
2-[3-ETHYL-2-METHYL-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(4H)-YL]ETHYL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimido[1,2-a][1,3]benzimidazole core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-ETHYL-2-METHYL-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(4H)-YL]ETHYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidobenzimidazole Core: This step involves the cyclization of an appropriate precursor, such as 2-aminobenzimidazole, with a pyrimidine derivative under acidic or basic conditions.
Introduction of the Ethyl and Methyl Groups: Alkylation reactions are employed to introduce the ethyl and methyl groups at the desired positions on the core structure. Common reagents for this step include ethyl iodide and methyl iodide.
Attachment of the Ethyl Cyanide Moiety: The final step involves the nucleophilic substitution reaction where the ethyl cyanide group is introduced. This can be achieved using reagents like ethyl bromide and sodium cyanide under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanide group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium cyanide, ethyl bromide, and various nucleophiles under reflux conditions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-[3-ETHYL-2-METHYL-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(4H)-YL]ETHYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure is similar to that of known bioactive molecules, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[3-ETHYL-2-METHYL-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(4H)-YL]ETHYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The pathways involved include signal transduction pathways and metabolic pathways that are critical for cell survival and growth.
Comparison with Similar Compounds
Similar Compounds
2-[3-ETHYL-2-METHYL-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(4H)-YL]METHYL CYANIDE: Similar structure but with a methyl group instead of an ethyl group.
2-[3-ETHYL-2-METHYL-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(4H)-YL]ETHYL AMINE: Similar structure but with an amine group instead of a cyanide group.
Uniqueness
The uniqueness of 2-[3-ETHYL-2-METHYL-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(4H)-YL]ETHYL CYANIDE lies in its specific substitution pattern and the presence of the cyanide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1-yl)propanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-3-12-11(2)19(10-6-9-17)16-18-13-7-4-5-8-14(13)20(16)15(12)21/h4-5,7-8H,3,6,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOABUNFRPUBQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C2=NC3=CC=CC=C3N2C1=O)CCC#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.